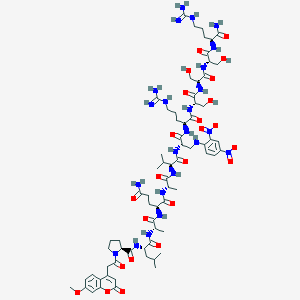
1-Methylpiperidine-3-carbonyl chloride
Descripción general
Descripción
1-Methylpiperidine-3-carbonyl chloride is a chemical compound belonging to the class of piperidine derivatives. It is widely utilized in various fields, including medical, environmental, and industrial research. This compound is known for its versatility and significant role in organic synthesis and drug discovery.
Métodos De Preparación
The synthesis of 1-Methylpiperidine-3-carbonyl chloride typically involves the reaction of 1-methylpiperidine with phosgene or thionyl chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the desired product’s purity and yield . Industrial production methods may involve large-scale reactions in specialized reactors to handle the hazardous nature of phosgene or thionyl chloride .
Análisis De Reacciones Químicas
1-Methylpiperidine-3-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Hydrolysis: In the presence of water, it hydrolyzes to form 1-methylpiperidine-3-carboxylic acid.
Reduction: It can be reduced to 1-methylpiperidine-3-methanol using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include amines, alcohols, water, and reducing agents. The major products formed from these reactions are amides, esters, carboxylic acids, and alcohols .
Aplicaciones Científicas De Investigación
1-Methylpiperidine-3-carbonyl chloride has numerous applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of various piperidine derivatives.
Biology: It serves as a precursor in the synthesis of biologically active compounds, including pharmaceuticals with antihistamine, antipsychotic, and antiviral properties.
Medicine: It is involved in drug development and clinical trials, contributing to the discovery of new therapeutic agents.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Methylpiperidine-3-carbonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. These derivatives can interact with specific molecular targets and pathways, depending on their structure and functional groups. For example, in medicinal chemistry, its derivatives may target specific receptors or enzymes, modulating their activity and exerting therapeutic effects .
Comparación Con Compuestos Similares
1-Methylpiperidine-3-carbonyl chloride can be compared with other piperidine derivatives such as:
Piperidine-3-carbonyl chloride: Lacks the methyl group at the nitrogen atom, which may affect its reactivity and applications.
1-Ethylpiperidine-3-carbonyl chloride: Contains an ethyl group instead of a methyl group, potentially altering its chemical properties and biological activity.
1-Methylpiperidine-4-carbonyl chloride: The position of the carbonyl chloride group is different, which can influence its reactivity and the types of derivatives formed.
These comparisons highlight the uniqueness of this compound in terms of its specific structure and the resulting chemical and biological properties.
Propiedades
IUPAC Name |
1-methylpiperidine-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO/c1-9-4-2-3-6(5-9)7(8)10/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKIJYOZMNSWYMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40601772 | |
| Record name | 1-Methylpiperidine-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40601772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193538-44-2 | |
| Record name | 1-Methyl-3-piperidinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=193538-44-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methylpiperidine-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40601772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














